3-Fluorophenylsulfur pentafluoride

Vue d'ensemble

Description

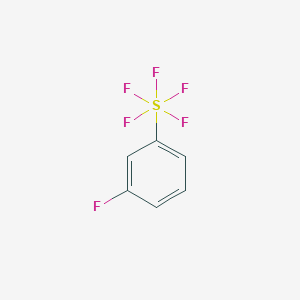

3-Fluorophenylsulfur pentafluoride is an organofluorine compound with the molecular formula C6H4F6S. It is a colorless liquid known for its high chemical stability and unique properties, making it valuable in various fields such as medical research, environmental research, and industrial applications.

Méthodes De Préparation

The synthesis of 3-Fluorophenylsulfur pentafluoride typically involves a two-step process:

Step 1: Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.

Step 2: Treatment of the resulting arylsulfur chlorotetrafluoride with a fluoride source, such as zinc fluoride, hydrogen fluoride, or antimony fluorides.

This method offers significant improvements over previous methods in terms of cost, yield, practicality, and applicability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

3-Fluorophenylsulfur pentafluoride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The pentafluorosulfanyl group is a strong electron-withdrawing group, leading to electrophilic aromatic substitution reactions at the meta position.

Oxidation and Reduction: It exhibits high chemical stability under a wide range of conditions, including oxidizing and reducing environments.

Substitution Reactions: Common reagents used in these reactions include xenon difluoride and silver fluoride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

3-Fluorophenylsulfur pentafluoride (C6H4F6S) is a chemical compound that is garnering attention for its applications in pharmaceuticals, agrochemicals, and functional materials . This compound possesses high electron-withdrawing properties and a strong lipophilic character, making it a valuable building block in various fields .

Scientific Research Applications

- Pharmaceuticals Arylsulfur pentafluorides haveapplications in bioactive chemicals . A study has shown that a compound prepared from 3-bromophenylsulfur pentafluoride, which is an analog of fenfluramine, significantly enhances the affinity for certain receptors in the brain, specifically the 5-HT2b, 5-HT2c, and 5-HT6 receptors . Fenfluramine is known as an anorectic agent .

- Agrochemicals Arylsulfur pentafluorides have applications as fungicides, herbicides, and insecticides .

- Liquid Crystals Arylsulfur pentafluorides can be used as a product or intermediate in the development of liquid crystals .

Production

Traditional methods for synthesizing arylsulfur pentafluorides have been difficult . These compounds are synthesized through:

Mécanisme D'action

The mechanism of action of 3-Fluorophenylsulfur pentafluoride involves its strong electron-withdrawing properties, which influence the reactivity of the aromatic ring. This leads to specific interactions with molecular targets and pathways, particularly in electrophilic aromatic substitution reactions .

Comparaison Avec Des Composés Similaires

3-Fluorophenylsulfur pentafluoride is unique due to its pentafluorosulfanyl group, which possesses much stronger electron-withdrawing character and higher lipophilicity compared to other fluorinated groups such as the trifluoromethyl group. Similar compounds include:

Pentafluorosulfanylbenzene: Another organosulfur compound with similar stability and reactivity.

Phenylsulfur pentafluoride: Known for its high chemical stability and similar applications.

These compounds share some properties but differ in their specific applications and reactivity profiles.

Activité Biologique

3-Fluorophenylsulfur pentafluoride (C6H4F6S) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of a sulfur pentafluoride (SF5) group, enhances its biological activity compared to traditional fluorinated compounds. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with related compounds.

Synthesis of this compound

The synthesis of arylsulfur pentafluorides, including this compound, typically involves the reaction of arylsulfur halotetrafluorides with fluoride sources in the presence of halogens. This method allows for the introduction of the SF5 group into various organic molecules, enhancing their reactivity and biological properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Electron-Withdrawing Properties : The SF5 group exhibits strong electron-withdrawing characteristics, which can enhance the lipophilicity and overall reactivity of the compound. This property is crucial for interactions with biological targets such as enzymes and receptors .

- Receptor Affinity : Studies have indicated that compounds similar to this compound show increased affinity for serotonin receptors (5-HT2b, 5-HT2c, and 5-HT6). These interactions suggest potential applications in treating conditions related to serotonin dysregulation .

Comparative Studies

Comparative studies have shown that this compound exhibits superior biological activity compared to its trifluoromethyl analogues. For instance, in insecticidal applications, compounds containing the SF5 group demonstrated higher efficacy against resistant strains of pests compared to those with trifluoromethyl groups .

Table 1: Comparative Biological Activity of SF5 vs. Trifluoromethyl Analogues

| Compound Type | Target Organism | Activity (IC50 µM) | Selectivity Index |

|---|---|---|---|

| This compound | Musca domestica (housefly) | 6.1 ± 1.95 | 2.7 |

| Trifluoromethyl analogue | Musca domestica (housefly) | 17.1 ± 16.2 | 11.7 |

| SF5 analogue of fipronil | Blattella germanica (cockroach) | Higher than trifluoromethyl | Not reported |

Case Studies

Several case studies illustrate the effectiveness of this compound in biological systems:

- Insecticidal Activity : A study involving the screening of various arylsulfur pentafluoride compounds against resistant strains of houseflies showed that those with the SF5 group maintained potency where trifluoromethyl analogues failed, highlighting their potential as effective insecticides .

- Antimicrobial Properties : Research has indicated that certain arylsulfur pentafluoride compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in agricultural fungicides and bactericides .

Propriétés

IUPAC Name |

pentafluoro-(3-fluorophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSBZHVAWYGOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631319 | |

| Record name | 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-41-9 | |

| Record name | (OC-6-21)-Pentafluoro(3-fluorophenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenylsulphur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.